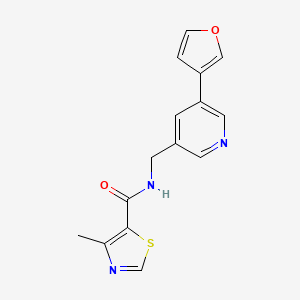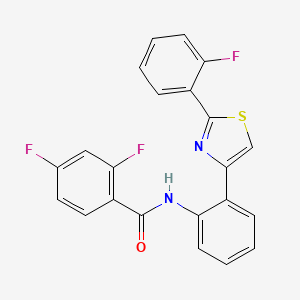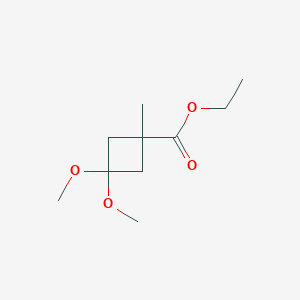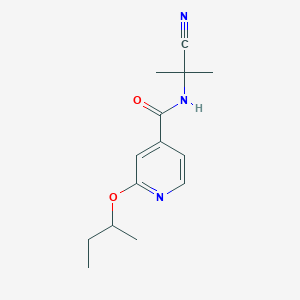![molecular formula C19H29NO3 B2776173 1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one CAS No. 701282-15-7](/img/structure/B2776173.png)
1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one” is a chemical compound with the molecular formula C19H29NO3 . It has an average mass of 319.439 Da and a monoisotopic mass of 319.214752 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H29NO3 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available in the current data.Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
Research has highlighted the synthesis of homologous series of compounds related to "1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one," focusing on their antimicrobial and antioxidant activities. These compounds have been synthesized through reactions involving alcohols in the presence of sodium hydrogen carbonate and tested against various human pathogens, including gram-positive bacteria, gram-negative bacteria, and yeast. The findings suggest that these compounds exhibit lower biological activities compared to certain types of beta blockers, indicating specific antimicrobial and antioxidant capacities that could be harnessed for therapeutic or preservation purposes (Čižmáriková et al., 2020).
Synthesis and Characterization for Chemical Reactivity Studies
The compound's structural analogs have been synthesized and characterized to explore their potential applications further. This includes the study of hydroxy pyrazolines derived from similar compounds, which were analyzed using various spectroscopic techniques. Such research contributes to the understanding of the compound's chemical behavior and reactivity, potentially opening up new avenues for the development of chemically active molecules for various applications (Parveen, Iqbal, & Azam, 2008).
Application in Asymmetric Synthesis
The enzymatic resolution of derivatives related to "1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one" has been investigated for the synthesis of optically active compounds. This approach has enabled the production of valuable intermediates for pharmaceutical applications, demonstrating the compound's versatility in contributing to the asymmetric synthesis of bioactive molecules (Torre, Gotor‐Fernández, & Gotor, 2006).
Computational Studies and Molecular Docking
Computational and molecular docking studies have been conducted on related compounds to predict their chemical reactivity, biological properties, and potential as drug candidates. These studies include density functional theory (DFT) analyses, molecular docking against various proteins, and exploration of compounds' interaction with biological targets. Such research underscores the importance of "1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one" and its derivatives in drug discovery and development processes (Rajamani et al., 2020).
Propriétés
IUPAC Name |
1-[4-[3-(cycloheptylamino)-2-hydroxypropoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-2-19(22)15-9-11-18(12-10-15)23-14-17(21)13-20-16-7-5-3-4-6-8-16/h9-12,16-17,20-21H,2-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGQELOXBOBUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CNC2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)

![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)

![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)